molecular formula C8H17FO B025703 (R)-(+)-1-Fluoro-2-octanol CAS No. 110270-42-3

(R)-(+)-1-Fluoro-2-octanol

Cat. No. B025703
M. Wt: 148.22 g/mol
InChI Key: KLGNQHRPPLDIFC-MRVPVSSYSA-N
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Description

(R)-(+)-1-Fluoro-2-octanol is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile intermediate that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and flavors. In

Scientific Research Applications

  • Catalytic Activity in Organic Synthesis : Morikawa, Michigami, and Amii (2010) discovered that a chiral phosphine ligand with a fluoroalcohol moiety, similar to (R)-(+)-1-Fluoro-2-octanol, showed excellent catalytic activity in asymmetric 1,2-addition of arylboronic acids to aldehydes, resulting in highly enantioenriched diarylmethanols (Morikawa, Michigami, & Amii, 2010).

  • Aggregation Behavior in Solvents : Ohta et al. (2003) studied the aggregation behavior of fluorooctanols, finding that in n-hexane solutions, they aggregate via hydrogen bonding between OH groups, while in benzene solutions, aggregation occurs through interaction between fluorocarbon chains (Ohta et al., 2003).

  • Biological and Pharmaceutical Applications : Vieira et al. (2019) highlighted the potential of fluorinated ionic liquids (FILs), with properties influenced by the size of the cationic hydrogenated alkyl side-chain and anionic fluorinated domain, in biological and pharmaceutical contexts. Their study focused on cytotoxicity and partition properties of FILs (Vieira et al., 2019).

  • Electrophilic Fluorination Agents : Banks et al. (1996) discussed the use of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts as user-friendly, site-selective electrophilic fluorinating agents of the N-fluoroammonium class, which is relevant to the functionalization of compounds like (R)-(+)-1-Fluoro-2-octanol (Banks et al., 1996).

  • Fluorogenic Derivatization for Alcohols : Uchiyama et al. (1999) developed a highly fluorescent fluorogenic derivatization reagent for alcohols, PSBD-NCO, with detection limits at the femtomole level, demonstrating an application in sensitive detection and analysis of alcohols including fluorinated variants (Uchiyama et al., 1999).

  • Extraction Studies : Luo et al. (2015) explored the efficiency of fluorinated alcohols for extracting organic acids from dilute aqueous solutions. They found that the extraction capability of fluorinated octanol on benzoic acid is lower than that of nonafluoro-1-octanol at room temperature, indicating the importance of fluorination in extraction efficiency (Luo et al., 2015).

  • Environmental Science and Biotransformation : Liu et al. (2007) investigated the biotransformation of 8-2 fluorotelomer alcohol in soil and by soil bacteria isolates, finding that compounds like ethanol and octanol can act as inhibitors. This study is pertinent to the environmental fate and biodegradation of fluorinated alcohols (Liu et al., 2007).

properties

IUPAC Name

(2R)-1-fluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGNQHRPPLDIFC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450747
Record name (R)-(+)-1-Fluoro-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Fluoro-2-octanol

CAS RN

110270-42-3
Record name (R)-(+)-1-Fluoro-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kitazume, N Okamura, T Ikeya, T Yamazaki - Journal of fluorine chemistry, 1988 - Elsevier
Naoko OKAMURA, Takanobu IKEYA and Takashi YAMAZAKI Department of Bioengineering, Tokyo Institute of Technology, Ookayama, Meguro Page 1 Journalof Fluorine Chemistry, …
Number of citations: 14 www.sciencedirect.com

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